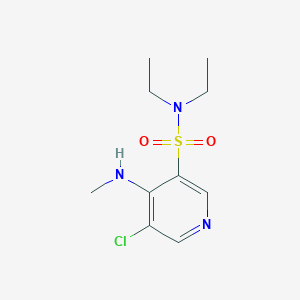
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H16ClN3O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, diethyl, methylamino, and sulfonamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions.
Introduction of Substituents: The chloro, diethyl, and methylamino groups are introduced through substitution reactions using appropriate reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-N,N-diethyl-4-aminopyridine-3-sulfonamide
- 5-Chloro-N,N-diethyl-4-(dimethylamino)pyridine-3-sulfonamide
- 5-Chloro-N,N-diethyl-4-(ethylamino)pyridine-3-sulfonamide
Uniqueness
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H16ClN3O2S |
|---|---|
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
5-chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16ClN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
GYJZBNMCFDISSE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


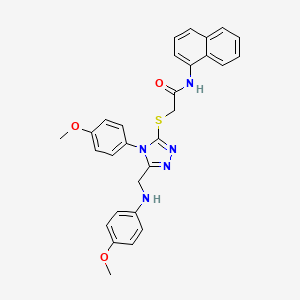


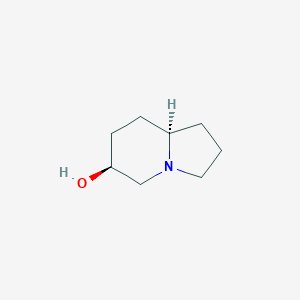
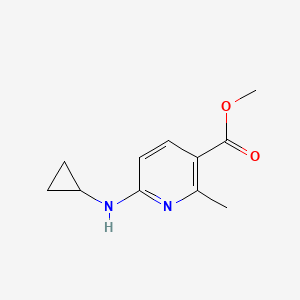
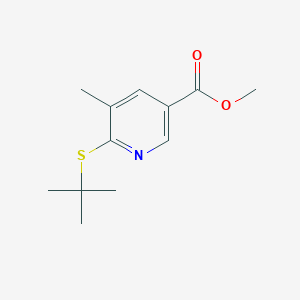
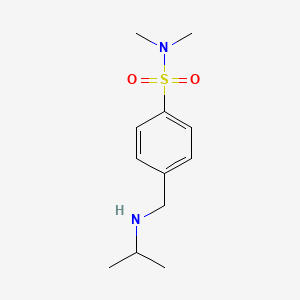
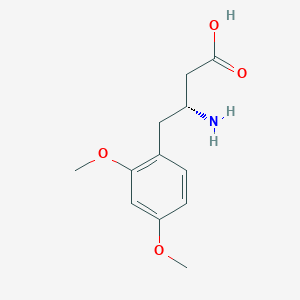
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12995842.png)


![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)

